Cas no 2171609-02-0 (4-(2,2-dimethylthian-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
2171609-02-0 structure
Product Name:4-(2,2-dimethylthian-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS-nummer:2171609-02-0
MF:C27H32N2O5S
MW:496.618386268616
CID:6182895
PubChem ID:165723117
Update Time:2025-06-14
4-(2,2-dimethylthian-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-(2,2-dimethylthian-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
- 4-[(2,2-dimethylthian-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- 2171609-02-0
- EN300-1565932
-
- Inchi: 1S/C27H32N2O5S/c1-27(2)15-17(13-14-35-27)28-25(32)23(11-12-24(30)31)29-26(33)34-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,17,22-23H,11-16H2,1-2H3,(H,28,32)(H,29,33)(H,30,31)
- InChI-sleutel: UYJDUYVYQFSGLO-UHFFFAOYSA-N
- LACHT: S1CCC(CC1(C)C)NC(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
Berekende eigenschappen
- Exacte massa: 496.20319330g/mol
- Monoisotopische massa: 496.20319330g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 9
- Complexiteit: 753
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.1
- Topologisch pooloppervlak: 130Ų
4-(2,2-dimethylthian-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1565932-0.05g |
4-[(2,2-dimethylthian-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171609-02-0 | 0.05g |
$2829.0 | 2023-06-04 | ||
| Enamine | EN300-1565932-0.1g |
4-[(2,2-dimethylthian-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171609-02-0 | 0.1g |
$2963.0 | 2023-06-04 | ||
| Enamine | EN300-1565932-0.25g |
4-[(2,2-dimethylthian-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171609-02-0 | 0.25g |
$3099.0 | 2023-06-04 | ||
| Enamine | EN300-1565932-0.5g |
4-[(2,2-dimethylthian-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171609-02-0 | 0.5g |
$3233.0 | 2023-06-04 | ||
| Enamine | EN300-1565932-1.0g |
4-[(2,2-dimethylthian-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171609-02-0 | 1g |
$3368.0 | 2023-06-04 | ||
| Enamine | EN300-1565932-2.5g |
4-[(2,2-dimethylthian-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171609-02-0 | 2.5g |
$6602.0 | 2023-06-04 | ||
| Enamine | EN300-1565932-5.0g |
4-[(2,2-dimethylthian-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171609-02-0 | 5g |
$9769.0 | 2023-06-04 | ||
| Enamine | EN300-1565932-10.0g |
4-[(2,2-dimethylthian-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171609-02-0 | 10g |
$14487.0 | 2023-06-04 | ||
| Enamine | EN300-1565932-50mg |
4-[(2,2-dimethylthian-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171609-02-0 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1565932-100mg |
4-[(2,2-dimethylthian-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171609-02-0 | 100mg |
$2963.0 | 2023-09-24 |
4-(2,2-dimethylthian-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Gerelateerde literatuur
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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